molecular formula C20H22N2O2S B270630 N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Numéro de catalogue B270630
Poids moléculaire: 354.5 g/mol
Clé InChI: JENQCYLQIBGHKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

TAK-659 inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. In addition, TAK-659 has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and enhancing the activity of immune cells, such as natural killer cells and T cells.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its oral bioavailability and favorable pharmacokinetic profile. However, TAK-659 has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.

Orientations Futures

There are several potential future directions for the research and development of TAK-659. These include:
1. Combination therapy: TAK-659 may be used in combination with other drugs, such as chemotherapy agents or immune checkpoint inhibitors, to enhance its therapeutic efficacy.
2. Biomarker identification: The identification of biomarkers that predict response to TAK-659 may help to identify patients who are most likely to benefit from the drug.
3. Mechanism of resistance: The identification of mechanisms of resistance to BTK inhibitors, including TAK-659, may help to develop strategies to overcome resistance and improve patient outcomes.
4. New indications: TAK-659 may be evaluated for its potential use in other diseases, such as autoimmune disorders or solid tumors.
In conclusion, TAK-659 is a promising small molecule inhibitor of BTK that has shown impressive clinical activity in B-cell malignancies. Further research is needed to explore its potential use in other diseases and to identify strategies to overcome resistance.

Méthodes De Synthèse

The synthesis of TAK-659 has been described in several scientific publications. The most common method involves the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenylboronic acid with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified by column chromatography and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). BTK inhibitors, including TAK-659, have shown impressive clinical activity in patients with these diseases, particularly in those with relapsed or refractory disease.

Propriétés

Nom du produit

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Formule moléculaire

C20H22N2O2S

Poids moléculaire

354.5 g/mol

Nom IUPAC

N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H22N2O2S/c23-19(17-13-25-18-6-2-1-5-16(17)18)21-15-9-7-14(8-10-15)20(24)22-11-3-4-12-22/h7-10,13H,1-6,11-12H2,(H,21,23)

Clé InChI

JENQCYLQIBGHKS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4

SMILES canonique

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.